molecular formula AgBr B3419461 Silver bromide CAS No. 14358-95-3

Silver bromide

Cat. No.: B3419461
CAS No.: 14358-95-3
M. Wt: 187.77 g/mol
InChI Key: ADZWSOLPGZMUMY-UHFFFAOYSA-M
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Description

Silver bromide is a pale-yellow, water-insoluble salt with the chemical formula AgBr. It is well-known for its exceptional sensitivity to light, a property that has made it a cornerstone in the development of photographic materials. This compound can be found naturally as the mineral bromargyrite and is widely used in photographic films .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver bromide is typically prepared by the reaction of silver nitrate with an alkali bromide, such as potassium bromide:

AgNO3(aq)+KBr(aq)AgBr(s)+KNO3(aq)\text{AgNO}_3 (\text{aq}) + \text{KBr} (\text{aq}) \rightarrow \text{AgBr} (\text{s}) + \text{KNO}_3 (\text{aq}) AgNO3​(aq)+KBr(aq)→AgBr(s)+KNO3​(aq)

This reaction results in the precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by forming an emulsion of silver halide crystals in gelatin, which is then coated onto a film or other support. The crystals are formed by precipitation in a controlled environment to produce small, uniform crystals .

Chemical Reactions Analysis

Types of Reactions: Silver bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Ammonia: Used to form ammine complexes.

    Light: Triggers photochemical decomposition.

Major Products:

Mechanism of Action

The primary mechanism by which silver bromide exerts its effects is through photochemical reactions. When exposed to light, this compound undergoes a photochemical reaction, forming metallic silver and releasing bromine. This reaction darkens the compound and forms a visible image on photographic film or paper .

Properties

CAS No.

14358-95-3

Molecular Formula

AgBr

Molecular Weight

187.77 g/mol

IUPAC Name

silver;bromide

InChI

InChI=1S/Ag.BrH/h;1H/q+1;/p-1

InChI Key

ADZWSOLPGZMUMY-UHFFFAOYSA-M

SMILES

Br[Ag]

Canonical SMILES

[Br-].[Ag+]

physical_description

Liquid
Yellowish odorless solid;  Darkened by light;  Water solubility = 0.135 mg/L at 25 deg C;  [Merck Index] Light yellow, odorless, crystalline solid;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a solution of 8.6 g of capric acid in 100 ml of butyl acetate was emulsified 20 ml of a 2.5%, by weight, aqueous solution of hydrogen bromide while stirring with a stirrer at 5° C. To this emulsion was added 50 ml of an aqueous silver ammine complex solution containing 8.5 g of silver nitrate (which solution had been previously cooled to 5° C) over a period of 30 seconds to allow the capric acid, the hydrogen bromide and the silver ion to react simultaneously to form silver caprate and silver bromide simultaneously. After being allowed to stand, the mixture separated into a water phase and butyl acetate phase containing silver bromide and silver caprate. The water phase was removed and the butyl acetate phase was dispersed into 120 g of a 15%, by weight, solution of polyvinyl butyral in isopropanol. To the resulting silver salt-polymer dispersion, the following components were added in succession at 40° C at intervals of 5 minutes.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
silver caprate
Name
silver bromide

Synthesis routes and methods II

Procedure details

To 12 liters of water were added 840 grams of behenic acid and 95 grams of stearic acid. To the solution kept at 90° C., a solution of 48 grams of sodium hydroxide and 63 grams of sodium carbonate in 1.5 liters of water was added. The solution was stirred for 30 minutes and then cooled to 50° C. whereupon 1.1 liters of a 1% aqueous solution of N-bromosuccinimide was added. With stirring, 2.3 liters of a 17% aqueous solution of silver nitrate was slowly added. While the solution was kept at 35° C., with stirring, 1.5 liters of a 2% aqueous solution of potassium bromide was added over 2 minutes. The solution was stirred for 30 minutes whereupon 2.4 liters of a 1% aqueous solution of N-bromosuccinimide was added. With stirring, 3,300 grams of a 1.2 wt % butyl acetate solution of polyvinyl acetate was added to the aqueous mixture. The mixture was allowed to stand for 10 minutes, separating into two layers. After the aqueous layer was removed, the remaining gel was washed two times with water. There was obtained a gel-like mixture off silver behenate, silver stearate, and silver bromide, which was dispersed in 1,800 grams of a 2.6% isopropyl alcohol solution of polyvinyl butyral (Denka Butyral #3000-K). The dispersion was further dispersed in 500 grams of polyvinyl butyral (Denka Butyral #4000-2) and 300 grams of isopropyl alcohol, obtaining an organic acid silver salt emulsion of needle grains having a mean minor diameter of 0.05 μm, a mean major diameter of 1.2 μm, and a coefficient of variation of 25%.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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Reaction Step Two
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Type
reactant
Reaction Step Two
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840 g
Type
reactant
Reaction Step Three
Quantity
95 g
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Three
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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48 g
Type
reactant
Reaction Step Five
Quantity
63 g
Type
reactant
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
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aqueous solution
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Reaction Step Six
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Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
silver behenate
Name
silver stearate
Name
silver bromide

Synthesis routes and methods III

Procedure details

A solution obtained by dissolving 8.6 g of capric acid in 100 ml of butyl acetate was maintained at 5° C, and with good stirring, 50 ml of a 0.4% aqueous solution of hydrobromic acid was added and emulsified. To the resulting emulsion was added 50 ml of an aqueous solution of a silver ammonium complex salt containing 8.5 g of silver nitrate to form silver caprate and silver bromide simultaneously. The silver salts were separated, and washed, and then dispersed in 120 g of a 15% by weight aqueous solution of isopropyl alcohol. To the dispersion were added 20 cc of a 2.5% methanol solution of N-bromoacetamide as an anti-heat fogging agent, 60 cc of a 0.025% methanol solution of tetrachlorotetrabromofluorescein as a sensitizing dye, 300 mg of 2,3-dihydro-5-hydroxy-1,4-phthalazinedione (Compound II-5) and 100 cc of a 35% methyl Cellosolve solution of bisphenol A, and the mixture was stirred using a high speed rotary stirrer. The resulting coating solution was coated on a paper support so that the amount of the silver coated was 1.0 g/m2, and dried to form a heat developable light-sensitive material.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Name
silver caprate
Name
silver bromide

Synthesis routes and methods IV

Procedure details

One liter of an aqueous solution of 20 g of sodium hydroxide was mixed with 2 liters of toluene having dissolved therein 120 g of lauric acid, and the mixture was emulsified using a high speed rotary stirrer. To the emulsion, 500 ml of a 0.4% by weight aqueous solution of hydrobromic acid was added, and the mixture was again emulsified. To the resulting emulsion, 500 ml of an aqueous solution of 85 g of silver nitrate was added to form silver laurate and silver bromide simultaneously. The toluene phase containing the silver nitrate and the silver bromide was separated from the aqueous phase, and dispersed in 2.4 Kg of a 15% by weight isopropanol solution of polyvinyl butyral using a high speed rotary stirrer.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
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120 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
85 g
Type
reactant
Reaction Step Four
Name
silver laurate
Name
silver bromide

Synthesis routes and methods V

Procedure details

One liter of an aqueous solution of 20 g of sodium hydroxide was mixed with 2 liters of toluene having dissolved therein 120 g of lauric acid, and the mixture was emulsified using a high speed rotary stirrer. To the emulsion, 500 ml of a 0.4% by weight aqueous solution of hydrobromic acid was added, and the mixture was again emulsified. To the resulting emulsion, 500 ml. of an aqueous solution of 85 g of silver nitrate was added to form silver laurate and silver bromide simultaneously. The toluene phase containing the silver nitrate and the silver bromide was separated from the aqueous phase, and dispersed in 2.4 Kg of a 15% by weight isopropanol solution of polyvinyl butyral using a high speed rotary stirrer. The resulting dispersion will be referred to hereinafter as a silver salt polymer dispersion.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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20 g
Type
reactant
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2 L
Type
solvent
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120 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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85 g
Type
reactant
Reaction Step Four
Name
silver laurate
Name
silver bromide

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